molecular formula C12H20BrNO2 B6182514 tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2613388-52-4

tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6182514
CAS No.: 2613388-52-4
M. Wt: 290.20 g/mol
InChI Key: ZIQWAGYVJODYED-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic organic compound featuring a norbornane-like framework with a bromomethyl substituent at position 4 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the 2-azabicyclo[2.2.1]heptane system. This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders and enzyme inhibitors. Its bromomethyl group enables facile functionalization via nucleophilic substitution or cross-coupling reactions, making it a versatile building block in drug discovery pipelines .

Properties

CAS No.

2613388-52-4

Molecular Formula

C12H20BrNO2

Molecular Weight

290.20 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H20BrNO2/c1-11(2,3)16-10(15)14-8-12(7-13)5-4-9(14)6-12/h9H,4-8H2,1-3H3

InChI Key

ZIQWAGYVJODYED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the reaction of a suitable bicyclic precursor with bromomethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The choice of reagents and solvents is also critical to achieving a cost-effective and scalable process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can be used to convert the bromomethyl group to a methylene group.

  • Substitution: Nucleophilic substitution reactions can replace the bromomethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Methylene derivatives.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can be used to study enzyme-substrate interactions and to develop new biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural complexity allows for the creation of diverse molecular scaffolds that can interact with biological targets.

Industry: In industry, this compound can be used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

tert-Butyl 5-(Bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Key Difference : Bromomethyl group at position 5 instead of 3.
  • Impact : Positional isomerism alters steric and electronic environments, influencing reactivity in substitution reactions. The 5-bromo derivative may exhibit slower reaction kinetics due to increased steric hindrance in the bicyclic framework .
  • Applications : Similar to the 4-bromo analog but less commonly reported in coupling reactions .

tert-Butyl 6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Key Difference : Hydroxyl group at position 6 replaces bromomethyl.
  • Impact : The hydroxyl group enhances hydrophilicity and enables oxidation or conjugation (e.g., glycosylation). However, it lacks the electrophilic reactivity of bromine, limiting its utility in alkylation reactions .
  • Applications : Used in prodrug design or as a precursor for ketone synthesis via oxidation .

tert-Butyl 5-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Key Difference : Hydroxymethyl group at position 4.
  • Impact : The hydroxymethyl group offers a handle for further functionalization (e.g., esterification or phosphorylation) but requires activation (e.g., tosylation) for nucleophilic substitution, unlike the inherently reactive bromomethyl group .
  • Applications : Intermediate for antiviral or anticancer agents requiring hydroxyl-mediated conjugation .

Functional Group Replacements

tert-Butyl 3-(Aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Key Difference: Aminomethyl group at position 3.
  • Impact : The primary amine enables direct participation in amide bond formation or Schiff base chemistry without requiring deprotection. However, the absence of a leaving group (e.g., Br) limits its use in SN2 reactions .
  • Applications : Valuable in peptide mimetics or metal-chelating complexes .

tert-Butyl 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Key Difference : Ketone group at position 5.
  • Applications : Precursor for spirocyclic compounds or heterocyclic ring expansions .

Diazabicyclo Analogs

tert-Butyl (4R)-5-(6-Amino-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

  • Key Difference : Additional nitrogen atom in the diazabicyclo system and a pyridyl substituent.
  • Impact : The diazabicyclo framework enhances rigidity and hydrogen-bonding capacity, improving target binding affinity in kinase inhibitors. The pyridyl group enables π-π stacking interactions .
  • Applications : Kinase inhibitor scaffolds for oncology therapeutics .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent Position/Group Molecular Formula Molecular Weight CAS Number Key Applications
This compound 4-Bromomethyl C₁₂H₂₀BrNO₂ 298.20 1229000-10-5* Alkylation, cross-coupling
tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-Bromomethyl C₁₂H₂₀BrNO₂ 298.20 N/A Intermediate synthesis
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 6-Hydroxyl C₁₁H₁₉NO₃ 213.28 207405-59-2 Prodrug design
tert-Butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 3-Aminomethyl C₁₂H₂₂N₂O₂ 226.32 137076-22-3 Peptide mimetics
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-Ketone C₁₁H₁₇NO₃ 211.26 2580228-51-7 Spirocyclic compound synthesis

*CAS number inferred from structural similarity to .

Biological Activity

Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound notable for its potential biological activities. This compound, part of the azabicyclic class, features a nitrogen atom within its structure, which is often associated with significant pharmacological properties. The focus of this article is to explore its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula : C12_{12}H20_{20}BrNO2_2
  • Molecular Weight : 290.20 g/mol

Structural Features

The compound consists of a tert-butyl ester group and a bromomethyl substituent at the 4-position of the bicyclic framework. Its structural formula can be represented as follows:

tert butyl 4 bromomethyl 2 azabicyclo 2 2 1 heptane 2 carboxylate\text{tert butyl 4 bromomethyl 2 azabicyclo 2 2 1 heptane 2 carboxylate}

Pharmacological Properties

Research indicates that azabicyclic compounds, including this compound, may interact with various neurotransmitter systems, suggesting potential neuroactivity. These compounds can act as ligands for receptors involved in central nervous system functions, which may lead to therapeutic applications in neuropharmacology.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameCAS NumberBiological ActivityReferences
Tert-Butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate1311390-88-1Neurotransmitter receptor interaction
Tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate13595503Potential neuroactivity
Tert-Butyl 3-acetylpiperidine-1-carboxylate858643-92-2Antidepressant-like effects

Preliminary studies on similar compounds suggest they may modulate neurotransmitter release or receptor activation, although specific mechanisms for this compound remain to be elucidated.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Bromination : Introduction of the bromomethyl group using bromine or N-bromosuccinimide.
  • Esterification : Reaction with tert-butyl alcohol to form the ester.

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